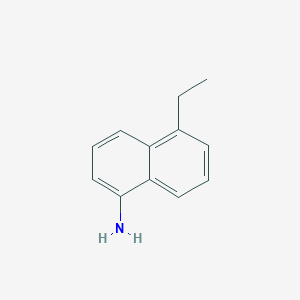
Methyl 6-chloro-4-cyanonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-4-cyanonicotinate is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position and a cyano group at the 4-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: Room temperature to 60°C
Solvent: Methanol or other suitable organic solvents
Catalyst: Acid catalysts like sulfuric acid or base catalysts like sodium methoxide
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Chlorination: Introduction of chlorine to the nicotinic acid derivative.
Cyanation: Addition of the cyano group using cyanogen bromide or similar reagents.
Esterification: Conversion to the methyl ester using methanol and an acid catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-chloro-4-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines, typically in polar solvents.
Reduction: Lithium aluminum hydride or hydrogenation catalysts under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Aminated Derivatives: Formed by substitution of the chlorine atom.
Reduced Amines: Resulting from the reduction of the cyano group.
Oxidized Products: Various oxidized forms depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-4-cyanonicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Utilized in the preparation of novel materials with unique properties.
Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of Methyl 6-chloro-4-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-chloronicotinate: Lacks the cyano group, making it less reactive in certain contexts.
Methyl 4-cyanonicotinate: Lacks the chlorine atom, affecting its chemical properties and reactivity.
6-Chloro-4-cyanonicotinic acid: The acid form, which can be converted to the methyl ester.
Uniqueness
Methyl 6-chloro-4-cyanonicotinate is unique due to the presence of both the chlorine and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H5ClN2O2 |
|---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
methyl 6-chloro-4-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-4-11-7(9)2-5(6)3-10/h2,4H,1H3 |
InChI-Schlüssel |
GFPCYTAFKATRRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


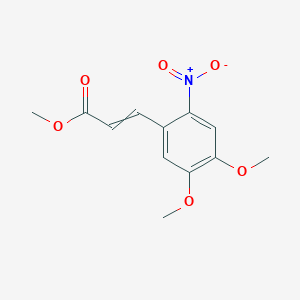
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
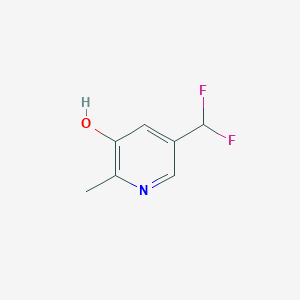
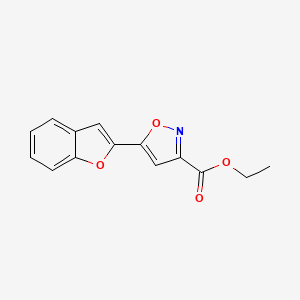
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
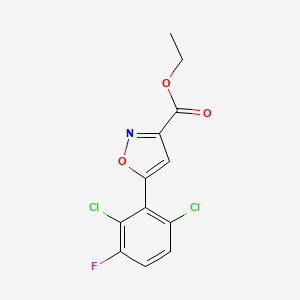

![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
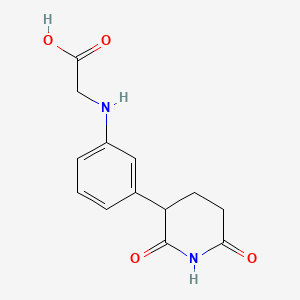
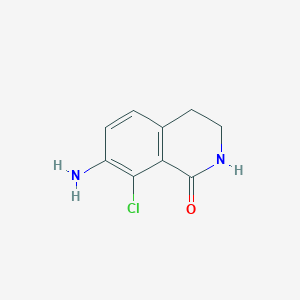
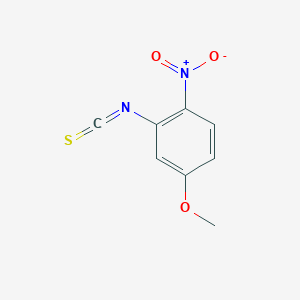
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

